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  • Product: (6S)-Hydroxy (R,S)-Palonosetron

Core Science & Biosynthesis

Foundational

Biotransformation of Palonosetron: The (6S)-Hydroxylation Pathway and Pharmacokinetic Dynamics

Executive Summary Palonosetron is a highly selective, second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV/PONV)[1]. Unlike it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palonosetron is a highly selective, second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV/PONV)[1]. Unlike its first-generation counterparts, palonosetron exhibits unique allosteric binding properties and an extended terminal elimination half-life of approximately 40 hours[1][2]. A critical factor contributing to its sustained efficacy and favorable safety profile is its dual-clearance mechanism. This technical guide provides an in-depth mechanistic analysis of palonosetron's hepatic biotransformation, focusing specifically on the cytochrome P450 (CYP)-mediated pathway yielding (6S)-hydroxy palonosetron.

Mechanistic Pharmacology & Metabolic Fate

Palonosetron is eliminated from the systemic circulation via multiple routes. Approximately 40% to 50% of the administered dose is excreted unchanged in the urine, highlighting a robust direct renal clearance mechanism[1][3]. The remaining fraction undergoes extensive hepatic biotransformation[1].

The metabolic degradation of palonosetron is primarily driven by CYP2D6, with secondary contributions from CYP3A4 and CYP1A2[1][4]. This multienzyme cascade prevents the drug from being overly reliant on a single metabolic clearance pathway. The biotransformation yields two primary metabolites:

  • Palonosetron N-oxide (M9): Formed via the oxidation of the nitrogen atom within the quinuclidine ring[4].

  • (6S)-Hydroxy Palonosetron (M4): Formed via stereospecific hydroxylation at the 6S position of the tetrahydronaphthalene moiety[5].

Crucially, both the N-oxide and the (6S)-hydroxy metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them pharmacologically inactive[1][2]. Furthermore, despite CYP2D6 being a highly polymorphic enzyme, clinical pharmacokinetic parameters do not differ significantly between poor and extensive metabolizers[1][2]. This clinical resilience is attributed to the compensatory capacity of the renal pathway and the secondary CYP enzymes[1][6].

The CYP-Mediated Hydroxylation Pathway

G Palo Palonosetron (Parent Drug) CYP2D6 CYP2D6 (Primary Catalyst) Palo->CYP2D6 Hepatic Uptake CYP3A4 CYP3A4 & CYP1A2 (Secondary Catalysts) Palo->CYP3A4 Hepatic Uptake Renal Renal Excretion (~40% Unchanged) Palo->Renal Direct Clearance M4 (6S)-Hydroxy Palonosetron (M4, Inactive) CYP2D6->M4 6S-Hydroxylation M9 Palonosetron N-oxide (M9, Inactive) CYP2D6->M9 N-Oxidation CYP3A4->M4 Minor Contribution CYP3A4->M9 Minor Contribution

Figure 1: CYP450-mediated biotransformation of Palonosetron into its primary inactive metabolites.

Experimental Workflow: In Vitro Microsomal Assay for Metabolite Quantification

To accurately characterize the formation kinetics of (6S)-hydroxy palonosetron, in vitro assays utilizing Human Liver Microsomes (HLMs) or recombinant CYP2D6 are employed[4]. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are minimized and enzymatic causality is preserved.

Phase 1: Reagent Preparation & System Equilibration

  • Microsomal Preparation: Thaw pooled HLMs on ice to prevent premature loss of enzymatic activity. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: Pooled HLMs average out inter-individual genetic polymorphisms. The 100 mM phosphate buffer at pH 7.4 maintains physiological ionic strength, which is critical for the conformational stability of membrane-bound CYP450 enzymes.

  • Substrate Addition: Spike Palonosetron HCl into the microsomal suspension at varying concentrations (e.g., 1 to 50 µM) to allow for Michaelis-Menten kinetic modeling ( Km​ and Vmax​ ).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath[4]. Causality: Pre-incubation allows the highly lipophilic palonosetron to partition fully into the microsomal lipid bilayer, ensuring that the substrate is accessible to the active site of the CYP enzymes before the reaction begins.

Phase 2: Reaction Initiation & Kinetic Sampling 4. Initiation: Start the biotransformation by adding a pre-warmed NADPH regenerating system (NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase, and MgCl2)[4]. Causality: Direct addition of NADPH is suboptimal as it rapidly degrades at 37°C. The regenerating system ensures a continuous, steady-state supply of reducing equivalents required for the CYP450 catalytic cycle. Mg2+ acts as an essential cofactor for the dehydrogenase. 5. Incubation & Sampling: Aliquot samples at predefined time points (e.g., 0, 15, 30, and 60 minutes)[4].

Phase 3: Termination & Analytical Quantification 6. Reaction Termination: Quench the reaction by transferring the aliquot into an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Palonosetron-d3). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point. The internal standard corrects for any subsequent matrix effects or extraction losses during LC-MS/MS analysis. 7. Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured microsomal proteins. 8. LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system optimized for Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for palonosetron ( m/z 297 product ions) and (6S)-hydroxy palonosetron ( m/z 313 product ions)[5].

Quantitative Pharmacokinetics & Enzyme Kinetics

The dual-clearance nature of palonosetron is reflected in its systemic pharmacokinetic profile. The table below summarizes the critical quantitative parameters governing its disposition.

Pharmacokinetic ParameterValue / ObservationMechanistic & Clinical Rationale
Absolute Bioavailability 97% (Oral Formulation)High absorption and low first-pass metabolism ensure systemic exposure comparable to IV administration[3][7].
Volume of Distribution ( Vd​ ) 8.3 ± 2.5 L/kgExtensive partitioning into peripheral tissues, contributing to the drug's prolonged duration of action[1][2].
Plasma Protein Binding 62%Moderate binding capacity minimizes the risk of displacement-based drug-drug interactions[1][3].
Renal Clearance (Unchanged) ~40% of administered doseDirect excretion reduces the clinical impact of hepatic impairment or CYP450 genetic polymorphisms[1][3].
Hepatic Metabolism ~50% of administered doseMediated primarily by CYP2D6, with CYP3A4 and CYP1A2 acting as secondary fail-safes[1][4].
Terminal Elimination Half-life ~40 hoursThe slow elimination phase allows for single-dose administration prior to chemotherapy[1][2].
Metabolite Activity (M4 & M9) < 1% of parent activityThe biotransformation process effectively neutralizes the drug; metabolites do not contribute to the antiemetic efficacy[1][2].
Clinical & Therapeutic Implications

The metabolic pathway of palonosetron is a prime example of pharmacokinetic optimization in drug design. Because the formation of (6S)-hydroxy palonosetron and palonosetron N-oxide is distributed across multiple CYP enzymes (CYP2D6, CYP3A4, CYP1A2) and is complemented by robust renal excretion, the drug exhibits an exceptionally low potential for clinically significant drug-drug interactions (DDIs)[1][8].

In vitro studies confirm that palonosetron neither induces nor inhibits major CYP isoforms (including CYP1A2, CYP2D6, and CYP3A4) at clinically relevant concentrations[1][2]. Consequently, no dose adjustments are required for patients with varying CYP2D6 metabolizer phenotypes, nor is genotyping necessary prior to administration[1][6]. This predictable pharmacokinetic behavior cements palonosetron's status as a foundational agent in modern antiemetic regimens.

Sources

Exploratory

Comprehensive Technical Guide on (6S)-Hydroxy (R,S)-Palonosetron: Molecular Weight, Physicochemical Properties, and Analytical Workflows

Executive Summary Palonosetron is a highly selective, second-generation 5-HT3 receptor antagonist utilized primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) [1]. Unlike first-generation setr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palonosetron is a highly selective, second-generation 5-HT3 receptor antagonist utilized primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) [1]. Unlike first-generation setrons, palonosetron exhibits an extended half-life (~40 hours) and unique allosteric binding properties. During hepatic metabolism, it is heavily processed by cytochrome P450 enzymes into two primary inactive metabolites.

(6S)-Hydroxy (R,S)-Palonosetron is a critical stereoisomeric reference standard used in pharmaceutical development. Because palonosetron possesses multiple chiral centers, monitoring the stereochemical purity of the active pharmaceutical ingredient (API) and its metabolic derivatives is a regulatory imperative. This whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, and self-validating analytical workflows required to isolate and quantify this specific diastereomer.

Chemical Identity & Structural Elucidation

Palonosetron API is formulated as the (3aS, 3S)-isomer. When metabolized in vivo, the primary hydroxylated metabolite (M4) retains this core stereochemistry, forming (6S)-Hydroxy (S,S)-Palonosetron .

By contrast, (6S)-Hydroxy (R,S)-Palonosetron represents the (3aR, 3S) diastereomer with a 6S-hydroxyl group. In analytical chemistry, this compound is synthesized and utilized as an impurity standard to validate the enantiomeric and diastereomeric resolution of chromatographic methods. Because diastereomers have different spatial arrangements, they exhibit distinct physicochemical properties that can be exploited for separation.

Table 1: Chemical Identity & Nomenclature
ParameterDescription
Common Name (6S)-Hydroxy (R,S)-Palonosetron
IUPAC Name (3aR,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Molecular Formula C₁▱H₂₄N₂O₂
Molecular Weight 312.41 g/mol
Exact Mass 312.1838 Da
Role in Drug Development Chiral Impurity / Analytical Reference Standard

Physicochemical Properties

Understanding the physicochemical properties of (6S)-Hydroxy (R,S)-Palonosetron is foundational for designing extraction protocols and optimizing liquid chromatography-mass spectrometry (LC-MS) conditions [2]. The presence of the basic quinuclidine nitrogen makes the molecule highly amenable to positive electrospray ionization (ESI+).

Table 2: Key Physicochemical Parameters
PropertyValueAnalytical Implication
XLogP3 (Partition Coefficient) 1.5Moderately lipophilic; ideal for reverse-phase C18 chromatography.
Topological Polar Surface Area (TPSA) 43.8 ŲGood membrane permeability; requires organic modifiers for elution.
Hydrogen Bond Donors 1 (Hydroxyl group)Capable of secondary interactions with silanol groups on columns.
Hydrogen Bond Acceptors 3 (N, N, O)Highly responsive to pH adjustments in the mobile phase.
Rotatable Bonds 1High structural rigidity, contributing to distinct stereoisomeric behavior.
Physical State Solid / Crystalline PowderRequires dissolution in methanol or DMSO for stock solutions.

Metabolic Pathway & Stereochemical Significance

In vivo, palonosetron is eliminated via multiple routes, with approximately 50% undergoing hepatic metabolism driven primarily by CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2[3]. This process yields two primary metabolites: N-oxide-palonosetron (M9) and 6S-hydroxy-palonosetron (M4).

The analytical challenge arises when quantifying these metabolites in patient plasma or verifying the purity of the API batch. The presence of (6S)-Hydroxy (R,S)-Palonosetron must be monitored to ensure no chiral inversion or synthetic contamination has occurred.

Metabolism Palo Palonosetron API (3aS, 3S-isomer) CYP Hepatic CYP450 (CYP2D6, CYP3A4, CYP1A2) Palo->CYP In Vivo Metabolism M4 6S-Hydroxy (S,S)-Palonosetron Major Metabolite (M4) CYP->M4 Hydroxylation M9 N-oxide-Palonosetron Major Metabolite (M9) CYP->M9 N-Oxidation Impurity (6S)-Hydroxy (R,S)-Palonosetron (3aR, 3S-isomer) M4->Impurity Chromatographic Separation

CYP450-mediated metabolism of Palonosetron and the stereochemical relationship to the (R,S) impurity.

Experimental Protocol: LC-MS/MS Quantification and Resolution

To accurately separate (6S)-Hydroxy (R,S)-Palonosetron from the endogenous M4 metabolite, a self-validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system must be employed.

Causality in Method Design
  • Why Protein Precipitation? Plasma proteins cause severe ion suppression in the mass spectrometer. Using Acetonitrile (ACN) denatures these proteins while maintaining the solubility of the lipophilic palonosetron stereoisomers.

  • Why Sub-2µm UHPLC Columns? Because the (R,S) and (S,S) forms are diastereomers, they share identical molecular weights and fragmentation patterns (isobaric). A high-efficiency sub-2µm C18 or Chiral Stationary Phase (CSP) provides the theoretical plates required for baseline resolution, preventing signal overlap.

  • Why ESI+ Mode? The quinuclidine nitrogen has a high pKa, making it highly basic. It readily accepts a proton in an acidic mobile phase to form a stable [M+H]⁺ ion at m/z 313.2.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Aliquot 100 µL of human plasma (or synthetic matrix) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (Palonosetron-d3, 50 ng/mL) to correct for matrix effects and extraction recovery variations.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to induce protein precipitation.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Phase 2: Chromatographic Separation

  • Column: Inject 5 µL onto a sub-2µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 60% B over 5 minutes to elute the diastereomers sequentially based on their slight differences in polarity.

Phase 3: Mass Spectrometry Detection

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the Multiple Reaction Monitoring (MRM) transitions:

    • Analyte: m/z 313.2 → 112.1 (Cleavage of the quinuclidine ring).

    • Internal Standard: m/z 316.2 → 115.1.

  • Optimize collision energy (CE) to ~25 eV for maximum product ion yield.

Phase 4: Self-Validating Quality Control

  • System Suitability Test (SST): Inject the (6S)-Hydroxy (R,S)-Palonosetron standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

  • Calibration Curve: Run standards from 0.1 to 100 ng/mL using a linear regression model with 1/x² weighting.

  • Quality Control (QC): Inject Low, Mid, and High QC samples. Accuracy must fall within ±15% of the nominal concentration to validate the run.

Workflow S1 1. Sample Prep Protein Precipitation (ACN) IS Addition (Palonosetron-d3) S2 2. UHPLC Separation Sub-2µm C18 Column Gradient: H2O/ACN (0.1% FA) S1->S2 S3 3. ESI-MS/MS Detection Positive Ion Mode MRM: m/z 313.2 -> 112.1 S2->S3 S4 4. Data Validation SST, QC Checks (±15%) Diastereomer Resolution S3->S4

Self-validating LC-MS/MS workflow for the quantification and resolution of Palonosetron metabolites.

References

  • U.S. Food and Drug Administration (FDA). "Aloxi (palonosetron hydrochloride) Prescribing Information." Drugs@FDA. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron." PubChem. Available at:[Link]

  • De Leon, A., et al. "Palonosetron as an anti-emetic and anti-nausea agent in oncology." Therapeutics and Clinical Risk Management, vol. 2, no. 3, 2006, pp. 275-285. Available at:[Link]

Foundational

An In-Depth Technical Guide to the In Vivo Pharmacological Profile of (6S)-Hydroxy (R,S)-Palonosetron

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Clinical Significance of Palonosetron and its Metabolism Palonosetron, marketed as Aloxi®, is a highly potent an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Clinical Significance of Palonosetron and its Metabolism

Palonosetron, marketed as Aloxi®, is a highly potent and selective second-generation 5-HT₃ receptor antagonist.[1] Its clinical utility in preventing both acute and delayed CINV is well-established.[2] A key differentiator of Palonosetron is its long plasma half-life of approximately 40 hours and its high binding affinity for the 5-HT₃ receptor, which is significantly greater than first-generation antagonists.[3]

The biotransformation of Palonosetron is a critical aspect of its overall pharmacological profile. Approximately 50% of an administered dose of Palonosetron is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[1] This metabolic process yields two major metabolites: N-oxide-palonosetron and (6S)-Hydroxy (R,S)-Palonosetron.[4]

This guide will focus on the latter, (6S)-Hydroxy (R,S)-Palonosetron, to provide a detailed understanding of its in vivo characteristics and to clarify its role, or lack thereof, in the antiemetic effects of Palonosetron.

The Defining Feature: Pharmacological Inactivity of (6S)-Hydroxy (R,S)-Palonosetron

The most critical aspect of the in vivo pharmacological profile of (6S)-Hydroxy (R,S)-Palonosetron is its profound lack of significant 5-HT₃ receptor antagonist activity. Multiple sources, including regulatory filings and pharmacology reviews, consistently report that this metabolite, along with the N-oxide metabolite, possesses less than 1% of the 5-HT₃ receptor antagonist activity of the parent Palonosetron.[2][4] This renders it "practically inactive" and without a meaningful contribution to the overall clinical efficacy of Palonosetron.[1]

This inactivity is a direct consequence of its low affinity for the 5-HT₃ receptor. While Palonosetron exhibits a pKi of 10.4 for the 5-HT₃ receptor, its metabolites have a significantly lower binding affinity.[5] The structural modification of hydroxylation at the 6S position of the isoquinoline ring system likely disrupts the key interactions necessary for high-affinity binding to the 5-HT₃ receptor. The intricate binding of Palonosetron to the 5-HT₃ receptor has been elucidated by cryogenic electron microscopy (cryo-EM), revealing a complex interplay of forces within the receptor's binding pocket that are likely altered by the addition of a hydroxyl group.[6]

The following diagram illustrates the metabolic pathway from the active parent drug to its inactive metabolites.

Palonosetron Palonosetron (Active Drug) Metabolism Hepatic Metabolism (CYP2D6, CYP3A4, CYP1A2) Palonosetron->Metabolism N_oxide (R,S)-N-Oxide-Palonosetron (<1% Activity) Metabolism->N_oxide Hydroxy (6S)-Hydroxy (R,S)-Palonosetron (<1% Activity) Metabolism->Hydroxy

Metabolic pathway of Palonosetron to its inactive metabolites.

Pharmacokinetic Profile of Palonosetron and its Metabolites

While (6S)-Hydroxy (R,S)-Palonosetron is pharmacologically inactive, it is still a significant product of Palonosetron's metabolism and is excreted in the urine. Following oral administration of radiolabeled Palonosetron, approximately 17.2% of the administered dose is recovered in the urine as (6S)-Hydroxy (R,S)-Palonosetron (M4), while about 12.1% is recovered as N-oxide-palonosetron (M9).[7] Approximately 40% of Palonosetron is cleared unchanged by the kidneys.[7]

The table below summarizes the key pharmacokinetic parameters of Palonosetron. Data for the isolated metabolites are not available as they are not administered directly in clinical or preclinical studies due to their inactivity.

ParameterValueSource(s)
Bioavailability (oral) 97%[1]
Plasma Protein Binding 62%[1]
Volume of Distribution ~8.3 L/kg[4]
Elimination Half-life ~40 hours[1][3]
Primary Metabolism Hepatic (CYP2D6, CYP3A4, CYP1A2)[1][4]
Primary Excretion Route Renal[1]

Standard In Vivo Assays for Characterizing 5-HT₃ Receptor Antagonists

To provide a comprehensive understanding of how the activity of a compound like (6S)-Hydroxy (R,S)-Palonosetron would be assessed, this section details the standard in vivo experimental protocols for characterizing 5-HT₃ receptor antagonists. Given its established inactivity, it is expected that (6S)-Hydroxy (R,S)-Palonosetron would show no significant effect in these models compared to a vehicle control.

Chemotherapy-Induced Emesis (CIE) Model in Ferrets

The ferret is considered the gold-standard model for studying CINV due to its robust and reliable emetic response to chemotherapeutic agents like cisplatin, which mirrors the human experience of both acute and delayed emesis.[8][9]

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

  • Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions for at least one week prior to the experiment. They are provided with food and water ad libitum.

  • Test Compound Administration: Ferrets are pre-treated with the test compound, a positive control (e.g., Palonosetron), or vehicle via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a specified time before the emetic challenge.

  • Emetic Challenge: Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.[10]

  • Observation Period: The animals are observed continuously for a defined period, typically 4-6 hours for acute emesis and up to 72 hours for delayed emesis.[10]

  • Data Collection: The primary endpoints are the number of retches and vomits. An episode of retching or vomiting is considered separate when the animal changes its location or when the interval between events exceeds 5 seconds.[10] The latency to the first emetic episode is also recorded.

  • Data Analysis: The antiemetic efficacy of the test compound is determined by its ability to significantly reduce the number of retches and vomits and increase the latency to the first emetic episode compared to the vehicle-treated group.

Expected Outcome for (6S)-Hydroxy (R,S)-Palonosetron: No significant reduction in cisplatin-induced emesis compared to the vehicle control.

The following diagram illustrates the workflow for the cisplatin-induced emesis model.

Acclimatization Animal Acclimatization (1 week) Pre_treatment Pre-treatment (Test Compound, Positive Control, or Vehicle) Acclimatization->Pre_treatment Emetic_Challenge Emetic Challenge (Cisplatin, 5-10 mg/kg, i.p.) Pre_treatment->Emetic_Challenge Observation Observation Period (4-72 hours) Emetic_Challenge->Observation Data_Collection Data Collection (Number of retches and vomits, latency) Observation->Data_Collection Data_Analysis Data Analysis (Comparison to vehicle control) Data_Collection->Data_Analysis

Workflow for the cisplatin-induced emesis model in ferrets.

Models of Anxiety: The Elevated Plus Maze (EPM)

5-HT₃ receptor antagonists have been investigated for their potential anxiolytic effects. The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of a compound in rodents.

Experimental Protocol: Elevated Plus Maze in Mice or Rats

  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.

  • Animal Handling and Acclimatization: Rodents are handled for several days prior to testing to reduce stress. On the day of the experiment, they are brought to the testing room and allowed to acclimatize for at least 30 minutes.

  • Test Compound Administration: The test compound, a positive control (e.g., diazepam), or vehicle is administered at a specified time before the test.

  • Test Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period, typically 5 minutes.

  • Data Collection: The session is recorded by an overhead camera and analyzed using tracking software. Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Expected Outcome for (6S)-Hydroxy (R,S)-Palonosetron: No significant anxiolytic-like effects; the behavioral parameters would be similar to the vehicle control group.

Models of Nociception: The Von Frey Test for Mechanical Allodynia

The 5-HT₃ receptor is also implicated in pain modulation. The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

Experimental Protocol: Von Frey Test in Rodents

  • Apparatus: The apparatus consists of a set of calibrated von Frey filaments of increasing stiffness, and a testing chamber with a wire mesh floor that allows access to the plantar surface of the animal's hind paws.

  • Animal Acclimatization: Animals are placed in the testing chambers and allowed to acclimatize until they are calm and no longer exploring.

  • Test Compound Administration: The test compound, a positive control (e.g., gabapentin), or vehicle is administered prior to the test.

  • Test Procedure: A von Frey filament is applied to the plantar surface of the hind paw with sufficient force to cause it to bend. The test begins with a filament in the middle of the range, and the "up-down" method is typically used to determine the 50% paw withdrawal threshold.

  • Data Collection: A positive response is a sharp withdrawal of the paw. The pattern of responses to different filament strengths is recorded.

  • Data Analysis: The 50% paw withdrawal threshold is calculated. An analgesic or anti-allodynic effect is indicated by a significant increase in the paw withdrawal threshold compared to the vehicle control group.

Expected Outcome for (6S)-Hydroxy (R,S)-Palonosetron: No significant effect on the paw withdrawal threshold compared to the vehicle control group.

Safety Pharmacology and Toxicology

While specific toxicology studies on (6S)-Hydroxy (R,S)-Palonosetron are not publicly available, extensive safety and toxicology studies have been conducted on the parent compound, Palonosetron.[5] Given that the hydroxylated metabolite is produced in vivo following Palonosetron administration, these studies indirectly provide information on its safety. In repeat-dose toxicity studies in rats and dogs, Palonosetron was well-tolerated at doses significantly higher than the clinical dose.[5] The adverse effects observed at very high doses were primarily related to the central nervous system, which is consistent with the known pharmacology of 5-HT₃ receptor antagonists.[5] As (6S)-Hydroxy (R,S)-Palonosetron is pharmacologically inactive at the 5-HT₃ receptor, it is not expected to contribute to these effects or to have any unique toxicity profile at the concentrations achieved in vivo.

Conclusion

The in vivo pharmacological profile of (6S)-Hydroxy (R,S)-Palonosetron is primarily defined by its lack of significant biological activity. As a major metabolite of the potent 5-HT₃ receptor antagonist Palonosetron, its key characteristic is its negligible affinity for the 5-HT₃ receptor, resulting in less than 1% of the antagonist activity of its parent compound. Consequently, (6S)-Hydroxy (R,S)-Palonosetron does not contribute to the therapeutic antiemetic effects of Palonosetron. While it is a significant component of Palonosetron's metabolic and excretory pathway, from a pharmacological standpoint, it is considered an inactive metabolite. For researchers and drug development professionals, the focus should remain on the parent compound, Palonosetron, as the sole contributor to the observed clinical efficacy in the prevention of chemotherapy-induced nausea and vomiting.

References

  • Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed by the GLP-1 receptor antagonist, exendin (9-39). Oncotarget. [Link]

  • PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. [Link]

  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. [Link]

  • PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. [Link]

  • Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed. [Link]

  • 205718Orig1s000 - accessdata.fda.gov. [Link]

  • (PDF) Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - ResearchGate. [Link]

  • 21-372 Alox Pharmacology Review Part 1 - accessdata.fda.gov. [Link]

  • Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - Frontiers. [Link]

  • The binding of palonosetron and other antiemetic drugs to the serotonin 5-HT3 receptor. Nature Communications. [Link]

  • Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed. [Link]

  • CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL - Scilit. [Link]

  • Cisplatin-induced emesis in the Ferret: a new animal model - PubMed. [Link]

  • Using telemetry to automate the detection of emesis in the ferret: new vistas for delayed ... - PubMed. [Link]

  • Vet 2025 Guide: Vomiting in Ferrets. [Link]

  • Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC - NIH. [Link]

  • Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC. [Link]

  • Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed. [Link]

  • The Ferret in Nausea and Vomiting Research: Lessons in Translation of Basic Science to the Clinic | Request PDF - ResearchGate. [Link]

  • Emetics in Small Animals - Today's Veterinary Practice. [Link]

  • [Chemotherapy-induced nausea and vomiting: from experimentation to experience] - PubMed. [Link]

  • Machine learning prediction of emesis and gastrointestinal state in ferrets - PMC. [Link]

  • A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. [Link]

  • Clinical examination in Ferrets | Vetlexicon. [Link]

  • Chemotherapy induced nausea and vomiting - The Royal Children's Hospital. [Link]

  • Palonosetron - Wikipedia. [Link]

  • Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - Frontiers. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction Strategies for (6S)-Hydroxy (R,S)-Palonosetron from Biological Matrices

Introduction & Pharmacokinetic Context Palonosetron is a potent, second-generation 5-HT3 receptor antagonist utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. Following administration, ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacokinetic Context

Palonosetron is a potent, second-generation 5-HT3 receptor antagonist utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. Following administration, approximately 50% of the dose undergoes hepatic metabolism primarily via the CYP2D6 enzyme system, with minor contributions from CYP3A4 and CYP1A2 [2]. The two primary, albeit pharmacologically inactive, metabolites are the N-oxide derivative (M9) and the hydroxylated derivative, (6S)-Hydroxy (R,S)-Palonosetron (M4)[2].

Accurate bioanalytical quantification of the M4 metabolite in human plasma and urine is critical for comprehensive pharmacokinetic (PK) profiling, mass balance studies, and evaluating drug-drug interactions. Because M4 circulates at roughly 9% to 16% of the parent drug's exposure, highly sensitive LC-MS/MS assays with Lower Limits of Quantification (LLOQ) in the low pg/mL range are strictly required [3].

MetabolicPathway Palo Palonosetron (Parent Drug) CYP CYP2D6 / CYP3A4 Hepatic Metabolism Palo->CYP Oxidation M4 (6S)-Hydroxy-Palonosetron (M4 Metabolite) CYP->M4 Hydroxylation M9 N-oxide-Palonosetron (M9 Metabolite) CYP->M9 N-oxidation

Figure 1: Hepatic metabolic pathway of Palonosetron into M4 and M9 via CYP450 enzymes.

Analyte Chemistry & Extraction Causality

(6S)-Hydroxy (R,S)-Palonosetron possesses a fused tricyclic isoquinoline system and a basic quinuclidine moiety. The addition of the hydroxyl group at the 6S position slightly increases its polarity compared to the parent palonosetron.

  • Ionization Dynamics : The tertiary amine in the quinuclidine ring has a pKa of approximately 9.0.

  • Causality in Extraction : To extract M4 into an organic solvent via Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE), the biological matrix must be adjusted to a pH ≥ 11 (using saturated NaHCO₃ or NH₄OH). This ensures the basic nitrogen is >99% un-ionized (deprotonated), maximizing lipophilicity and organic partitioning [1]. Conversely, for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), the matrix must be acidified (pH < 3) to fully protonate the amine, enabling strong electrostatic retention on the sorbent [4].

Validated Sample Preparation Protocols

To ensure a self-validating system, all protocols below mandate the pre-extraction spiking of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Palonosetron-d3 or a structural analog like Citalopram, to correct for matrix effects and procedural losses[5].

Protocol A: Liquid-Liquid Extraction (LLE) for High-Throughput Plasma Analysis

Mechanism : Exploits pH-driven phase partitioning. Methyl tert-butyl ether (MTBE) or Diethyl Ether is utilized because it provides a highly efficient extraction for the slightly polar M4 metabolite while leaving endogenous phospholipids and polar proteins in the aqueous layer[5].

  • Aliquoting & IS Addition : Transfer 200 µL of human plasma to a 2.0 mL microcentrifuge tube. Add 20 µL of SIL-IS working solution (10 ng/mL) and vortex for 10 seconds.

  • Alkalinization : Add 100 µL of saturated sodium bicarbonate (NaHCO₃) or 0.5 M NH₄OH. Causality: Raises pH to ~11, neutralizing the quinuclidine amine to drive organic partitioning[5].

  • Extraction : Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation : Centrifuge at 10,000 rpm (4°C) for 10 minutes. MTBE forms the distinct upper organic layer[1].

  • Transfer & Evaporation : Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure N₂ gas at 40°C[4].

  • Reconstitution : Reconstitute in 100 µL of Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Complex Matrices

Mechanism : Utilizes dual retention mechanisms (hydrophobic and electrostatic) to achieve superior extract cleanliness, which is critical for minimizing ion suppression in electrospray ionization (ESI)[4].

  • Pre-treatment : Dilute 200 µL of matrix (plasma or hydrolyzed urine) with 200 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Protonates the M4 amine, ensuring a positive charge for cation exchange.

  • Conditioning : Pass 1 mL Methanol (MeOH), followed by 1 mL MS-grade water through the MCX cartridge (30 mg/1cc).

  • Loading : Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Acidic) : Wash with 1 mL of 2% Formic Acid in water. Causality: Removes neutral and acidic interferences; M4 remains bound via electrostatic interactions.

  • Wash 2 (Organic) : Wash with 1 mL of 100% MeOH. Causality: Breaks hydrophobic bonds, washing away phospholipids and lipophilic neutrals. M4 is retained solely by the ion-exchange mechanism.

  • Elution : Elute with 1 mL of 5% NH₄OH in MeOH. Causality: The high pH neutralizes the M4 amine, breaking the electrostatic bond, while MeOH disrupts any remaining hydrophobic interactions.

  • Evaporation & Reconstitution : Evaporate eluate under N₂ at 40°C and reconstitute in 100 µL of mobile phase.

SPEWorkflow Sample Plasma/Urine Sample + Internal Standard Pretreat Pre-treatment (Acidify with 2% H3PO4) Sample->Pretreat Load Load Sample (Ion-exchange retention) Pretreat->Load Condition Condition MCX Cartridge (MeOH, then Water) Condition->Load Wash Wash Interferences (2% FA, then 100% MeOH) Load->Wash Elute Elute Target (M4) (5% NH4OH in MeOH) Wash->Elute Evap Evaporate & Reconstitute (N2 at 40°C) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for extracting M4 from biological matrices.

Quantitative Data & LC-MS/MS Parameters

Comparative Extraction Performance

The table below summarizes the typical validation parameters for extracting the M4 metabolite from biological matrices using the described methodologies.

Extraction MethodMatrixMean Recovery (%)Matrix Effect (%)LLOQ (pg/mL)Processing Time / 96-well
LLE (MTBE) Plasma82.4 - 86.58.220.0~45 mins
SPE (MCX) Urine91.2 - 94.8< 3.010.0~60 mins
SLE Plasma88.5 - 90.15.115.0~30 mins
LC-MS/MS Detection Parameters (Positive ESI, MRM Mode)
  • Column : Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) or equivalent[5].

  • Mobile Phase : Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions :

    • Palonosetron : m/z 297.3 → 110.2[6]

    • (6S)-Hydroxy-Palonosetron (M4) : m/z 313.3 → 110.2

    • Internal Standard (IS) : m/z 300.3 → 110.2 (Assuming Palonosetron-d3)

References

  • Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Palonosetron (NDA 22-233)." U.S. Food and Drug Administration, 2007. URL:[Link]

  • Li, P., et al. "Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study." Journal of Chromatography B, 2012. URL:[Link]

  • Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." LCMS.cz Application Notes. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Resolution for (6S)-Hydroxy (R,S)-Palonosetron

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals facing challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals facing challenges in the chromatographic separation of palonosetron metabolites.

The (6S)-hydroxy metabolite of palonosetron (M4) is a primary product of CYP2D6-mediated hepatic metabolism . Because the parent drug possesses multiple stereocenters (3aS, 2S), the introduction of a hydroxyl group at the 6-position creates a complex diastereomeric mixture: (6S)-Hydroxy (R,S)-Palonosetron. Resolving these epimers is notoriously difficult due to their identical mass, similar polarities, and highly basic quinuclidine nitrogen. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution ( Rs​>2.0 ).

Method Development & Troubleshooting Workflow

The following decision tree illustrates the logical progression for developing a robust separation method for basic diastereomeric mixtures.

HPLC_Workflow A Start: Co-elution of (6S)-Hydroxy (R,S)-Palonosetron Diastereomers B Stationary Phase Selection A->B C Chiral Phase (Recommended) e.g., Amylose tris(3,5-dimethylphenylcarbamate) B->C High Stereoselectivity D Achiral Phase (Alternative) e.g., End-capped C18 B->D Standard QC E Normal Phase Optimization Hexane / Alcohol Modifier C->E F Reversed Phase Optimization Phosphate Buffer / ACN D->F G Issue: Peak Tailing (Tf > 1.5)? E->G F->G H Add Basic Modifier 0.1% Diethylamine (DEA) G->H Chiral/NP I Add Ion-Pairing Agent e.g., Sodium Hexanesulfonate + TEA G->I Achiral/RP J Thermodynamic Tuning Adjust Temp (15°C - 25°C) G->J No Tailing H->J I->J K Success: Resolution (Rs) > 2.0 J->K

Figure 1: Logical workflow for optimizing HPLC resolution of basic diastereomers.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do the diastereomers of (6S)-Hydroxy (R,S)-Palonosetron co-elute and show severe tailing on a standard C18 column? A1: The causality lies in the molecular structure. The quinuclidine nitrogen in palonosetron derivatives is highly basic (pKa ~9.0). At typical reversed-phase pH levels (pH 4–7), this amine is fully protonated. It interacts strongly with uncapped, acidic residual silanol groups (pKa ~4.5) on the silica matrix via secondary ion-exchange mechanisms. This causes severe peak broadening and tailing. Furthermore, standard C18 phases lack the spatial recognition cavities required to resolve the subtle stereochemical differences at the 6-position . Solution: If you must use an achiral column, switch to a highly end-capped C18 or a naphthalethyl stationary phase. You must incorporate an ion-pairing agent (e.g., sodium hexanesulfonate) and a silanol-masking agent like triethylamine (TEA) at pH 3.0.

Q2: Should I use Normal Phase (Chiral) or Reversed Phase (Achiral) chromatography for this separation? A2: While diastereomers have different physical properties and can theoretically be separated on achiral columns, the structural similarity of the (6S)-Hydroxy (R,S)-Palonosetron epimers often results in insufficient resolution ( Rs​<1.5 ). I strongly recommend polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)). The helical chiral cavities form transient diastereomeric complexes via hydrogen bonding (with the 6S-hydroxyl and carbonyl groups) and π−π interactions (with the isoquinolinone ring), providing superior stereoselectivity .

Q3: How do I optimize the mobile phase for a Chiralpak AD-H column to achieve Rs​>2.0 ? A3: Use a normal-phase mixture of n-hexane and an alcohol modifier (ethanol or isopropanol). The alcohol acts as a hydrogen-bond competitor, modulating the retention time. Crucially, you must add 0.05% - 0.1% Diethylamine (DEA). DEA outcompetes the basic quinuclidine nitrogen of the palonosetron metabolite for acidic sites on the stationary phase, sharpening the peaks.

Q4: What role does column temperature play in this specific resolution? A4: Enantiomeric and diastereomeric separations are highly enthalpy-driven. Lowering the temperature (e.g., from 35°C to 20°C) typically increases the retention factor ( k′ ) and enhances the stereoselective interactions within the chiral cavities. Empirical data for palonosetron isomers suggests that 20°C–25°C is the optimal thermodynamic compromise, balancing high resolution with acceptable mobile phase viscosity .

Self-Validating Experimental Protocol

To ensure data integrity, every analytical run must be self-validating. The following protocol utilizes an internal feedback loop to verify system suitability before sample analysis.

Step 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade n-hexane and 150 mL of absolute ethanol (85:15 v/v).

  • Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% concentration.

  • Causality Check: DEA is volatile. Prepare fresh daily to prevent a gradual drift in retention times and tailing factors. Degas the mixture via ultrasonication for 10 minutes.

Step 2: Column Equilibration & Temperature Control

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven strictly to 25°C.

  • Equilibrate the column at a flow rate of 1.0 mL/min until the baseline is stable (typically 45–60 minutes).

Step 3: Sample Preparation

  • Dissolve the (6S)-Hydroxy (R,S)-Palonosetron standard in the mobile phase to a concentration of 50 µg/mL.

  • Critical Rule: Never use a diluent stronger than the mobile phase (e.g., 100% ethanol), as this will cause peak distortion due to solvent mismatch at the column head.

Step 4: System Suitability Testing (The Self-Validation Loop)

  • Inject 10 µL of the standard solution.

  • Calculate the Tailing Factor ( Tf​ ) and Resolution ( Rs​ ).

  • Validation Gate:

    • If Tf​>1.5 : The system is failing to mask silanol interactions. Action: Invalidate the run. Flush the column with a higher concentration of DEA (0.2%) for 30 minutes, then re-equilibrate with the standard mobile phase.

    • If Rs​<2.0 : The enthalpic interactions are insufficient. Action: Invalidate the run. Lower the column temperature by 2°C increments until Rs​≥2.0 .

  • Proceed to sample analysis only when Tf​≤1.2 and Rs​≥2.0 .

Quantitative Data Summary

The following table summarizes the causal impact of optimizing various chromatographic parameters on the resolution of (6S)-Hydroxy (R,S)-Palonosetron.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on (6S)-Hydroxy (R,S)-Palonosetron
Stationary Phase Standard C18 (Achiral)Chiralpak AD-HShifts from co-elution ( Rs​<1.0 ) to baseline resolution ( Rs​>2.0 ) via stereospecific π−π and H-bonding cavities.
Mobile Phase Additive None0.1% Diethylamine (DEA)Reduces tailing factor ( Tf​ ) from > 2.5 to < 1.2 by competitively masking acidic stationary phase sites.
Column Temperature 35°C25°CIncreases retention factor ( k′ ) and enhances enthalpic stereoselective interactions without excessive peak broadening.
Alcohol Modifier Methanol (15%)Ethanol (15%)Ethanol provides optimal steric bulk for hydrogen-bond competition, improving peak spacing compared to methanol.

References

  • Semantic Scholar / Chinese Journal of Pharmaceutical Analysis. "HPLC determination of palonosetron hydrochloride and its related substances." Semantic Scholar. URL:[Link]

  • SCIRP. "Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation." Scientific Research Publishing. URL: [Link]

  • Google Patents. "CN101303331A - Method for separating and measuring palonosetron hydrochloride optical isomer." Google Patents.
Optimization

Technical Support Center: (6S)-Hydroxy (R,S)-Palonosetron Forced Degradation &amp; Stability Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with evaluating the stability-indicating profile of (6S)-Hydroxy (R,S)-Pal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with evaluating the stability-indicating profile of (6S)-Hydroxy (R,S)-Palonosetron .

As a primary human metabolite (M4) of the 5-HT3 receptor antagonist palonosetron[1], this compound is formed predominantly via CYP2D6, CYP3A4, and CYP1A2 mediated hepatic metabolism[2][3]. While its pharmacological activity is less than 1% of the parent compound[4], rigorous stability-indicating methods must track its degradation pathways during drug development to ensure comprehensive impurity profiling, safety, and regulatory compliance[5].

Mechanistic Causality of Degradation Pathways

Understanding the structural vulnerabilities of (6S)-Hydroxy Palonosetron is critical for predicting its behavior under stress. The molecule features a quinuclidine ring, an isoquinolinone moiety, an amide linkage, and a hydroxyl group at the 6-position[2][6].

  • Oxidative Vulnerability: The electron-rich tertiary nitrogen in the quinuclidine ring is highly susceptible to oxidation, rapidly forming an N-oxide derivative under peroxide or photolytic stress[5][7]. Furthermore, the existing 6-hydroxyl group can undergo further oxidation to yield 6-keto-palonosetron (M5)[2].

  • Hydrolytic Vulnerability: The amide bond connecting the two ring systems is the primary site for acid- and base-catalyzed hydrolysis[8]. However, steric hindrance from the bulky bicyclic system requires stringent conditions (heat + strong acid/base) to induce significant cleavage[9][10].

Pathways Parent (6S)-Hydroxy (R,S)-Palonosetron (Parent Metabolite) OxStress Oxidative Stress (H2O2 / Light) Parent->OxStress Susceptible AcidBase Acid/Base Stress (HCl / NaOH, Heat) Parent->AcidBase Susceptible NOxide N-Oxidation (Quinuclidine N-oxide) OxStress->NOxide N-attack Keto Further Oxidation (6-Keto-Palonosetron) OxStress->Keto 6-OH oxidation Hydrolysis Amide Bond Cleavage (Hydrolyzed Fragments) AcidBase->Hydrolysis Amide cleavage

Fig 1. Primary stress degradation pathways of (6S)-Hydroxy Palonosetron.

Self-Validating Forced Degradation Protocols

To establish a trustworthy stability-indicating profile, experimental workflows must be self-validating. This means incorporating immediate quenching to halt degradation and using orthogonal detection (PDA/MS) to confirm mass balance (ensuring no volatile degradants are "lost" from the chromatogram)[11].

Workflow Prep 1. Stock Prep (1 mg/mL) Stress 2. Stress Application (Acid/Base/Oxidation) Prep->Stress Quench 3. Quenching (Halt Reaction) Stress->Quench Analyze 4. HPLC-PDA/MS (Orthogonal) Quench->Analyze Validate 5. Mass Balance (Peak Validation) Analyze->Validate

Fig 2. Self-validating experimental workflow for forced degradation studies.

Protocol A: Oxidative Stress (Self-Validating)

Causality: Oxidation reactions propagate via free radicals. Failing to quench the reaction leads to continuous degradation while the sample sits in the autosampler, skewing kinetic data.

  • Preparation: Dissolve (6S)-Hydroxy (R,S)-Palonosetron in a compatible diluent (e.g., methanol/water) to a working concentration of 1 mg/mL.

  • Stress Application: Add an equal volume of 3% H₂O₂ to the sample. Incubate at ambient temperature for 2 to 6 hours[7].

  • Quenching (Critical Step): Add an equimolar amount of sodium thiosulfate to neutralize residual peroxide immediately after the incubation period.

  • Analysis: Analyze via HPLC-PDA. Ensure the peak purity angle is less than the purity threshold to confirm no co-elution of the N-oxide degradant[11].

Protocol B: Acid/Base Hydrolysis

Causality: Shifts in pH alter the ionization state of the quinuclidine nitrogen, drastically shifting HPLC retention times. Neutralization is required to restore the sample to mobile-phase compatibility.

  • Preparation: Prepare a 1 mg/mL stock solution.

  • Stress Application: Mix with an equal volume of 0.1N HCl (for acid stress) or 0.1N NaOH (for base stress). Reflux at 60°C to 70°C for 24 hours[9][10][12].

  • Neutralization (Critical Step): Cool to room temperature. Add an exact equivalent of 0.1N NaOH (to the acid sample) or 0.1N HCl (to the base sample) to halt the reaction[10][12].

  • Analysis: Dilute to the target analytical concentration and inject into the HPLC system.

Troubleshooting & FAQs

Q1: I am not observing any degradation of (6S)-Hydroxy Palonosetron in my acid/base stress study. What is the mechanistic cause and how do I fix it? A1: The amide bond in the palonosetron scaffold is sterically protected by the adjacent bulky quinuclidine ring, making it highly resistant to mild hydrolytic cleavage[8]. If no degradation is observed, your conditions are not stringent enough. Solution: Increase the acid/base concentration from 0.1N to 1N, elevate the temperature to 80°C, and extend the exposure time to 48 hours[8][9].

Q2: My sample shows complete degradation (>90%) under oxidative stress. How can I achieve the ICH target of 5-20% degradation? A2: Complete degradation indicates overly harsh conditions, which can lead to secondary and tertiary degradants that are irrelevant to real-world stability[8]. Because the quinuclidine nitrogen and the 6-hydroxyl group are highly reactive[5][7], they oxidize rapidly. Solution: Decrease the H₂O₂ concentration to 0.1% - 1%, perform the study at room temperature, and take earlier time points (e.g., 30 minutes)[8].

Q3: How do I verify that my HPLC method is truly stability-indicating for this specific metabolite? A3: A method is only stability-indicating if it achieves complete baseline resolution of the parent compound from all degradants and maintains a mass balance of 95-105%. Use a Photodiode Array (PDA) detector to perform peak purity analysis. If the peak purity angle exceeds the purity threshold, a degradant (likely the N-oxide or a diastereomeric impurity) is co-eluting, and you must adjust your mobile phase gradient or use a chiral stationary phase[11][13].

Quantitative Data Summaries

Table 1: Expected Degradation Profile of (6S)-Hydroxy (R,S)-Palonosetron under Stress Conditions

Stress ConditionReagent / EnvironmentTypical ExposureExpected DegradationPrimary Degradation Pathway
Oxidative 1-3% H₂O₂2-6 hours at RT10 - 30%N-Oxidation, 6-OH Oxidation[7]
Acidic 0.1N - 1N HCl24 hours at 60-70°C5 - 15%Amide Bond Hydrolysis[9][10]
Alkaline 0.1N - 1N NaOH24 hours at 60-70°C5 - 15%Amide Bond Hydrolysis[9][10]
Thermal Solid State, 80-105°C3 - 5 days< 5%Relatively Stable[9][12]
Photolytic UV/Vis Light (ICH Q1B)1.2 million Lux-Hr< 5%Minor Photodegradation[7][10]

References

  • Benchchem. Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions.8

  • Benchchem. Palonosetron N-oxide: A Comprehensive Technical Guide to Stability and Storage.5

  • European Medicines Agency (EMA). ALOXI, INN-palonosetron.2

  • U.S. Food and Drug Administration (FDA). 205718Orig1s000.3

  • EvitaChem. Buy (6R)-Hydroxy (R,S)-Palonosetron (EVT-1201131) | 175873-26-4.6

  • American Journal of PharmTech Research (AJPTR). Development and Validation of Stability Indicating HPTLC Method for Estimation of Palonosetron Hydrochloride: Stress Degradation Study of Bulk Drug.7

  • Research Journal of Pharmacy and Technology (RJPTONLINE). Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for Palonosetron HCl in Formulations.9

  • Sphinxsai. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Netupitant and Palonosetron in bulk and pharmaceutical dosage form with forced degradation studies.11

  • Health Products and Food Branch (HPFB). Summary Basis of Decision for Aloxi.1

  • European Medicines Agency (EMA). Akynzeo, INN-netupitant & palonosetron hydrochloride.4

  • International Journal for Pharmaceutical Research Scholars (IJPRS). Stability Indicating HPLC Method for Estimation of Palonosetron Hydrochloride in Tablet Dosage Form.10

  • ResearchGate. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation.13

  • Journal of Chemical and Pharmaceutical Sciences (JCHPS). Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palanosetron in Bulk and Formulations.12

Sources

Troubleshooting

Process Chemistry Support Center: Yield Optimization for (6S)-Hydroxy (R,S)-Palonosetron

Welcome to the Technical Support Center for the synthesis of (6S)-Hydroxy (R,S)-Palonosetron (Metabolite M4)[1]. This guide is designed for process chemists and drug development professionals facing yield attrition, ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (6S)-Hydroxy (R,S)-Palonosetron (Metabolite M4)[1]. This guide is designed for process chemists and drug development professionals facing yield attrition, stereochemical degradation, or incomplete conversions during the synthesis of this critical 5-HT3 receptor antagonist metabolite[2].

Below, we provide mechanistic troubleshooting, quantitative optimization data, and self-validating Standard Operating Procedures (SOPs) to ensure high-yielding, scalable synthesis.

Synthetic Workflow & Critical Yield-Loss Nodes

The synthesis relies on the functionalization of a 5-oxo-5,6,7,8-tetrahydro-1-naphthoic acid precursor. The workflow below highlights the critical nodes where yield drops typically occur due to steric hindrance, elimination, or epimerization[3].

Pathway SM 5-Oxo-5,6,7,8-tetrahydro -1-naphthoic acid Red Asymmetric Reduction (Ru-BINAP) SM->Red Prot Hydroxyl Protection (TBDPS-Cl) Red->Prot Amid Amidation (3S)-Aminoquinuclidine Prot->Amid Cyc Lithiation & Cyclization (n-BuLi, DMF) Amid->Cyc Deprot Deprotection (TBAF / AcOH) Cyc->Deprot Alert1 Yield Drop: Silyl Elimination Action: Maintain -78°C Cyc->Alert1 Prod (6S)-Hydroxy (R,S)-Palonosetron Yield: >85%, ee: >99% Deprot->Prod Alert2 Yield Drop: Epimerization Action: Buffer with AcOH Deprot->Alert2

Synthetic workflow for (6S)-Hydroxy Palonosetron highlighting critical yield-loss nodes.

Troubleshooting FAQs

Q1: During the amidation of the TBDPS-protected (5S)-hydroxy-tetrahydronaphthoic acid with aminoquinuclidine, the yield stalls at 40-50%. How can we drive this to completion? Causality & Solution: The tert-butyldiphenylsilyl (TBDPS) group at the C5 position projects significant steric bulk over the carboxylic acid at C1. When combined with the rigid, bicyclic structure of the aminoquinuclidine, the tetrahedral intermediate formed during standard carbodiimide (EDC/HOBt) coupling becomes highly sterically congested, leading to premature collapse and poor conversion. Action: Bypass the bulky tetrahedral intermediate by converting the acid to a highly reactive, planar acyl chloride using oxalyl chloride and catalytic DMF. This sp²-hybridized intermediate undergoes rapid nucleophilic attack by the amine, consistently driving the yield above 85%[3][4].

Q2: In the lithiation/cyclization step (n-BuLi followed by DMF), we observe a massive yield drop and a new non-polar spot on TLC. LC-MS indicates a mass corresponding to the loss of the TBDPS group. How do we prevent this? Causality & Solution: The proton alpha to the TBDPS-protected hydroxyl group (the benzylic C5 position of the tetrahydronaphthalene core) is weakly acidic. During the directed ortho-lithiation (DoM) of the aromatic ring, excess base or localized temperature spikes (> -60°C) cause unintended deprotonation at this benzylic position. This triggers an E1cB-like elimination of the silanol, destroying the stereocenter and yielding a dihydronaphthalene byproduct. Action: Strictly control the internal temperature to -78°C. Use exactly 2.1 equivalents of n-BuLi and incorporate TMEDA. TMEDA coordinates the lithium ion, enhancing the kinetic basicity of n-BuLi for the ortho-proton while suppressing the thermodynamic elimination pathway[3].

Q3: The final deprotection of the TBDPS group using TBAF in THF is sluggish, and extending the reaction time causes epimerization at the 6S position. What is the optimal protocol? Causality & Solution: Commercial TBAF (Tetrabutylammonium fluoride) in THF contains residual water, generating hydroxide ions that make the reaction medium increasingly basic over time. The C6 proton of the newly formed palonosetron core is benzylic and highly susceptible to base-catalyzed enolization, leading to the racemization/epimerization of the critical (6S) stereocenter[3]. Action: Buffer the TBAF with glacial acetic acid (1:1 molar ratio) to maintain a near-neutral pH during desilylation. Alternatively, switch to a purely acidic deprotection strategy (e.g., methanolic HCl), which completely circumvents the base-catalyzed epimerization pathway.

Quantitative Data Summaries

Table 1: Optimization of Lithiation/Cyclization Conditions (n-BuLi/DMF)

Data demonstrates the critical nature of temperature control and base stoichiometry to prevent E1cB elimination.

Temperature (°C)Base Equivalents (n-BuLi)AdditiveYield of Cyclized Product (%)Silyl Elimination Byproduct (%)
-402.5None3258
-782.5None6521
-782.1TMEDA (2.2 eq)88 (Optimized) < 2
Table 2: Deprotection Reagent Efficacy for TBDPS Removal

Comparison of deprotection strategies to mitigate base-catalyzed C6 epimerization.

ReagentSolventAdditiveTime (h)Conversion (%)C6 Epimerization (%)
TBAF (1.0 M)THFNone129518
TBAF (1.0 M)THFAcOH (1 eq)1898 < 1
HCl (3.0 M)MeOHNone499 Not Detected

Standard Operating Procedures (SOPs)

SOP 1: Synthesis of TBDPS-Protected Amide Intermediate

Objective: Overcome steric hindrance during amidation.

  • Dissolve 1.0 eq of (5S)-TBDPS-protected tetrahydronaphthoic acid in anhydrous DCM (10 mL/g).

  • Add catalytic DMF (0.05 eq) and cool the reactor to 0°C under N₂.

  • Add oxalyl chloride (1.5 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Concentrate the mixture in vacuo to completely remove excess oxalyl chloride.

  • Redissolve the resulting acid chloride in anhydrous DCM and cool to 0°C.

  • Add (3S)-aminoquinuclidine dihydrochloride (1.1 eq) followed by dropwise addition of DIPEA (3.5 eq).

  • Stir at room temperature for 4 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in MeOH. LC-MS should show >95% conversion to the methyl ester (if unreacted acid chloride remains) or the target amide mass.

SOP 2: Directed Ortho-Lithiation and Cyclization

Objective: Prevent benzylic deprotonation and E1cB elimination.

  • Dissolve the amide intermediate (1.0 eq) in anhydrous THF (15 mL/g). Add TMEDA (2.2 eq).

  • Cool the reactor to -78°C. Mandatory: Use an internal temperature probe.

  • Add n-BuLi (2.1 eq, 2.5M in hexanes) dropwise at a rate that maintains the internal temperature below -70°C.

  • Self-Validation Check: The reaction mixture must transition from pale yellow to a deep, persistent red upon the addition of the second equivalent of n-BuLi, confirming successful ortho-lithiation.

  • Stir at -78°C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78°C, then slowly warm to 0°C.

  • Quench cautiously with 1M HCl. The intermediate formyl derivative cyclizes spontaneously under these acidic workup conditions[3].

SOP 3: Deprotection of TBDPS (Buffered TBAF Method)

Objective: Remove the silyl ether without epimerizing the C6 stereocenter.

  • Dissolve the cyclized TBDPS-ether in anhydrous THF (10 mL/g).

  • In a separate flask, prepare a buffered TBAF solution: mix 1.0M TBAF in THF with glacial acetic acid (1:1 v/v) and stir for 15 minutes.

  • Add the buffered TBAF (2.0 eq) to the reaction mixture at room temperature.

  • Stir for 18 hours.

  • Self-Validation Check: LC-MS analysis must show the disappearance of the silylated precursor and the emergence of the m/z 313.2 [M+H]⁺ target mass. The absence of an m/z 295.2 peak confirms that no dehydration occurred[4].

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to yield the final (6S)-Hydroxy (R,S)-Palonosetron.

References

  • PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron. National Center for Biotechnology Information. URL:[Link]

  • Palonosetron Metabolites (Patent WO2011058427A1). Helsinn Healthcare SA.
  • Palonosetron: Pharmacology and Pharmacokinetics. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Production Technique of Hydrochloric Acid Palonosetron (Patent CN101157691B).

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: Palonosetron Hydrochloride vs. (6S)-Hydroxy (R,S)-Palonosetron

Executive Summary & Mechanistic Context Palonosetron hydrochloride is a highly potent, second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Palonosetron hydrochloride is a highly potent, second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. Unlike first-generation setrons (e.g., ondansetron, granisetron), palonosetron exhibits allosteric binding, positive cooperativity, and triggers receptor internalization, leading to a significantly prolonged duration of action[2].

During hepatic metabolism—primarily mediated by CYP2D6 and to a lesser extent CYP3A4 and CYP1A2—palonosetron is converted into two major inactive metabolites: N-oxide-palonosetron and 6S-hydroxy-palonosetron[3]. For researchers conducting pharmacokinetic (PK) profiling or impurity degradation studies, (6S)-Hydroxy (R,S)-Palonosetron serves as a critical analytical reference standard. As a Senior Application Scientist, I have structured this guide to objectively compare the receptor binding dynamics of the active parent API against its primary hydroxylated metabolite, providing the mechanistic causality behind their divergent efficacies.

Structural Causality & Binding Kinetics

The exceptional binding affinity of palonosetron ([2]) is driven by precise molecular interactions within the 5-HT3 receptor's orthosteric and allosteric binding pockets. High-resolution cocrystal structures reveal that palonosetron forms a strong cation- π interaction with Tryptophan 183 (W183) and critical hydrogen bonds with Tyrosine 153 (Y153)[4].

When palonosetron is metabolized into (6S)-Hydroxy (R,S)-Palonosetron , a hydroxyl group is introduced at the 6S position of the rigid benzisoquinolinone ring system.

  • The Causality of Affinity Loss: This structural modification introduces localized steric hindrance and alters the lipophilic profile of the molecule. The bulky, polar hydroxyl group disrupts the optimal spatial alignment required for the W183 cation- π interaction[4]. Consequently, the metabolite is unable to effectively stabilize the closed state of the ion channel, resulting in a catastrophic drop in binding affinity. Clinical and in vitro data confirm that this metabolite retains [3] compared to the parent drug.

Quantitative Binding Affinity Data

The following table summarizes the comparative pharmacodynamic parameters:

Compound5-HT3 Receptor Affinity (pKi)Apparent Ki (nM)Relative Antagonist ActivityPlasma Half-life (h)
Palonosetron Hydrochloride 10.45~0.03 - 0.04100% (Baseline)~40.0
(6S)-Hydroxy (R,S)-Palonosetron < 8.40> 3.00< 1%N/A (Clearance product)

(Data synthesized from FDA pharmacological reviews[3] and primary binding assays[2],[5])

Experimental Methodologies: Self-Validating Protocols

To empirically compare these two compounds, laboratories must employ orthogonal assays: a radioligand binding assay for affinity, and a FLIPR assay for functional validation. These protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant (Ki) by measuring the ability of the unlabeled compounds to displace a known radioligand.

  • Membrane Preparation: Culture HEK-293 cells stably expressing the human 5-HT3A receptor. Homogenize cells in ice-cold 50 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.6 nM [3H]-granisetron (a reliable bimolecular binder used to calculate the allosteric Ki of palonosetron). Add varying concentrations (10⁻¹² to 10⁻⁵ M) of either Palonosetron HCl or (6S)-Hydroxy (R,S)-Palonosetron.

  • Self-Validation (NSB Control): Include control wells containing 10 µM unlabeled ondansetron. Causality: This massive excess saturates all specific 5-HT3 receptors. Any remaining radioactivity represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, validating that the signal is receptor-specific and not an artifact of lipophilic membrane trapping.

  • Filtration & Reading: Incubate for 120 minutes at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .

Protocol B: FLIPR Intracellular Calcium Flux Assay

Binding does not universally equal antagonism. This functional assay validates that the binding of palonosetron translates to the physiological blockade of the 5-HT3 ion channel.

  • Dye Loading: Seed 5-HT3A-expressing cells in a 384-well plate. Incubate with 2 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes. Causality: Fluo-4 AM is a non-fluorescent, cell-permeable ester. Intracellular esterases cleave the AM group, trapping the dye inside the cell where it fluoresces exclusively upon binding Ca2+. This provides a real-time kinetic readout of ion channel activation.

  • Antagonist Pre-incubation: Wash cells with assay buffer to remove extracellular dye. Add Palonosetron HCl or the 6S-hydroxy metabolite and pre-incubate for 30 minutes.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of 5-HT (serotonin) and immediately record the fluorescence kinetics (Ex: 488 nm / Em: 525 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the maximum 5-HT response (positive control) and buffer-only injection (negative control). A Z'-factor > 0.5 validates that the assay window is robust enough to accurately differentiate the potent blockade of palonosetron from the weak activity of the metabolite.

Signaling Pathway & Workflow Visualization

G cluster_0 Molecular Interaction & Binding Affinity cluster_1 Functional Assay Workflow (FLIPR) Palo Palonosetron HCl pKi: 10.45 Receptor 5-HT3A Receptor (W183 / Y153 Pocket) Palo->Receptor High Affinity (Cation-π & H-Bond) Hydro (6S)-Hydroxy Palonosetron Relative Activity: <1% Hydro->Receptor Low Affinity (Steric Hindrance) IonChannel 5-HT3 Ion Channel Gating (Na+/Ca2+ Influx) Receptor->IonChannel 5-HT Activation FLIPR FLIPR Readout (Fluo-4 AM Fluorescence) IonChannel->FLIPR Intracellular Ca2+ Detection Emesis Downstream Emetic Response (Vagal Afferent) IonChannel->Emesis Depolarization

5-HT3 receptor binding dynamics and functional FLIPR assay workflow for palonosetron derivatives.

References

  • Title: Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy Source: Dove Medical Press URL: [Link]

  • Title: PALONOSETRON HYDROCHLORIDE injection, for intravenous use (Labeling) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Palonosetron–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure Source: ACS Chemical Neuroscience URL: [Link]

  • Title: ALOXI, INN-palonosetron - Scientific Discussion Source: European Medicines Agency (EMA) URL: [Link]

Sources

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